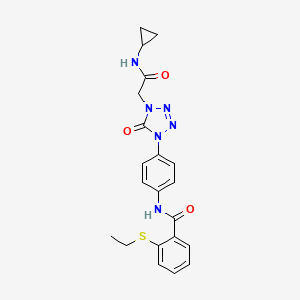

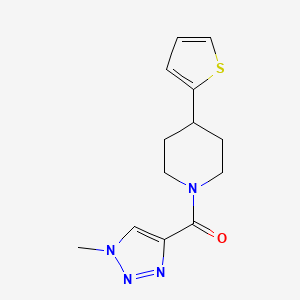

![molecular formula C20H28N6O B2988139 8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 902012-74-2](/img/structure/B2988139.png)

8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are nitrogen-containing heterocyclic compounds. They are considered as privileged core skeletons in the biologically active compounds and like a bioisostere of natural purine .

Synthesis Analysis

These compounds can be synthesized using various methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including aromatic substitution reactions such as nitration, halogenation, and formylation .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structures. For instance, some of these compounds have been found to have good solubility in green solvents .Scientific Research Applications

Synthesis and Derivative Formation

8,10-Dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, part of the pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines family, is synthesized through cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. Derivatives are obtained via reactions with POCl3 followed by NaN3, leading to tetraheterocyclic systems through cyclization with primary amines. This highlights the compound's utility in forming complex heterocyclic structures (El-Essawy, 2010).

Antimicrobial Applications

Compounds containing pyrazolo, pyrimidine, and morpholine analogues, similar in structure to the target compound, demonstrate promising antimicrobial activity. Synthesized derivatives exhibit significant efficacy against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Heterocyclic Synthesis and Biological Activity

The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation demonstrates a method for creating compounds with insecticidal and antibacterial potential. This approach underscores the role of heterocyclic chemistry in designing bioactive molecules with specific applications in agriculture and medicine (Deohate & Palaspagar, 2020).

Antioxidant and Kinase Inhibition

Synthesis of new pyrazolopyridine derivatives and their evaluation as antioxidants and Ser/Thr kinase inhibitors showcase the compound's potential in therapeutic applications, particularly in targeting enzymes involved in cancer and other diseases. These derivatives exhibit promising activity, highlighting the importance of such compounds in drug discovery and development (Gouda, 2012); (Loidreau et al., 2012).

Structural Reactions and Applications

Studies on the reactions of related compounds with nitrogen-containing bases reveal diverse outcomes based on the reacting amines, leading to novel heterocyclic structures. This variability in reaction outcomes emphasizes the versatility of pyrazolopyrimidin derivatives in synthesizing new chemical entities with potential pharmacological applications (Shablykin et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

11,13-dimethyl-N-(2-morpholin-4-ylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-4-5-16-13-17(21-6-7-25-8-10-27-11-9-25)26-20(23-16)18-14(2)12-15(3)22-19(18)24-26/h12-13,21H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIJORQZCHANEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCN4CCOCC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

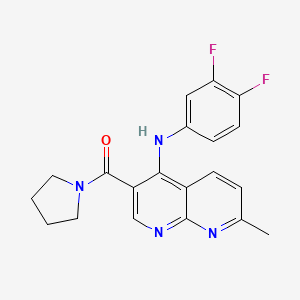

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

![2-(3-methylphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988071.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2988075.png)

![3-(3,4-Dimethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2988079.png)